![molecular formula C13H10I3NO7 B13437192 (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid](/img/structure/B13437192.png)
(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid is a complex organic compound characterized by the presence of three iodine atoms and an acetoxypropanoyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid typically involves multiple steps, starting from the iodination of isophthalic acid. The key steps include:
Iodination: Isophthalic acid is treated with iodine and an oxidizing agent to introduce iodine atoms at the 2, 4, and 6 positions.
Acetoxypropanoylation: The iodinated isophthalic acid is then reacted with (S)-2-acetoxypropanoic acid in the presence of a coupling agent to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as recrystallization and chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the acetoxypropanoyl group.
Reduction: Reduction reactions can target the iodine atoms, potentially converting them to less reactive forms.
Substitution: The iodine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce deiodinated derivatives.
科学的研究の応用
(S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Employed in studies involving iodine metabolism and thyroid function.
Medicine: Utilized in diagnostic imaging, particularly in contrast agents for X-ray and CT scans.
Industry: Applied in the development of radiopaque materials and other specialized industrial products.
作用機序
The mechanism of action of (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid involves its interaction with biological tissues, where the iodine atoms enhance the contrast in imaging techniques. The compound targets specific tissues, allowing for detailed visualization in diagnostic procedures. The acetoxypropanoyl group aids in the solubility and bioavailability of the compound.
類似化合物との比較
Iodinated Contrast Agents: Compounds like iohexol and iopamidol share similar iodine-based structures and are used in diagnostic imaging.
Triiodobenzoic Acid Derivatives: These compounds also contain three iodine atoms and are used in various imaging applications.
Uniqueness: (S)-(-)-5-[(2-Acetoxypropanoyl)amino]-2,4,6-triiodoisophthalic Acid is unique due to its specific acetoxypropanoyl group, which enhances its solubility and effectiveness as a contrast agent. This structural feature distinguishes it from other iodinated compounds and contributes to its specialized applications in medical imaging.
特性
分子式 |
C13H10I3NO7 |
|---|---|
分子量 |
672.93 g/mol |
IUPAC名 |
5-[[(2S)-2-acetyloxypropanoyl]amino]-2,4,6-triiodobenzene-1,3-dicarboxylic acid |
InChI |
InChI=1S/C13H10I3NO7/c1-3(24-4(2)18)11(19)17-10-8(15)5(12(20)21)7(14)6(9(10)16)13(22)23/h3H,1-2H3,(H,17,19)(H,20,21)(H,22,23)/t3-/m0/s1 |
InChIキー |
GLIODNATPFPVFB-VKHMYHEASA-N |
異性体SMILES |
C[C@@H](C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C |
正規SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B13437113.png)
![(3E,5E)-6-[(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-3,6,12-trihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]hepta-3,5-dien-2-one](/img/structure/B13437119.png)
![1-[5-(Hydroxymethyl)-2-furyl]-2-methyl-1,2,3,4-tetrahydroisochinolin-4,8-diol](/img/structure/B13437121.png)
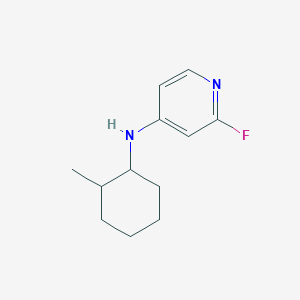
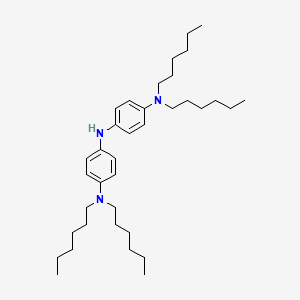
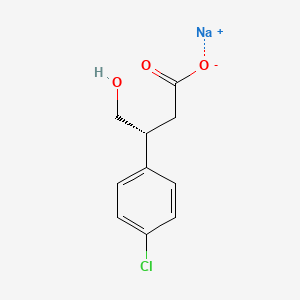

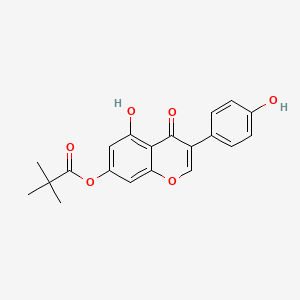
![5,6-Dimethoxy-3-methyl-N-phenyl-N-(3-(piperidin-1-yl)propyl)benzo[b]furan-2-carboxamide](/img/structure/B13437147.png)


![[(1R,2R,3S,4R)-4-amino-2,3-difluorocyclopentyl]methanol](/img/structure/B13437164.png)
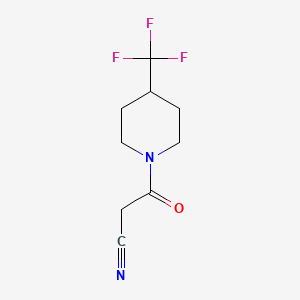
![N-ethyl-1-[4-(trifluoromethyl)phenyl]propan-2-amine](/img/structure/B13437171.png)
